Superior FGFR Kinase Selectivity Over Phenyl and Dichlorophenyl Analogs
Derivatives incorporating the 3,5-dimethoxyphenyl moiety exhibit high selectivity for FGFR kinase, in contrast to 3-phenyl analogs which are non-specific, and 3-(2,6-dichlorophenyl) analogs which also inhibit c-Src [1]. This selectivity profile is a key differentiator for projects requiring targeted FGFR inhibition.
| Evidence Dimension | Kinase inhibition selectivity |
|---|---|
| Target Compound Data | High selectivity for FGFR alone |
| Comparator Or Baseline | 3-Phenyl analogs (non-specific against c-Src, FGFR, PDGFR); 3-(2,6-dichlorophenyl) analogs (effective against c-Src and FGFR) |
| Quantified Difference | Qualitative selectivity difference (specific vs. broad spectrum) |
| Conditions | Isolated enzyme assays for c-Src, FGFR, and PDGFR tyrosine kinases |
Why This Matters
This selectivity is critical for developing FGFR-targeted therapeutics with potentially reduced off-target effects, making DMAC a strategic building block choice.
- [1] Thompson, A. M., et al. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 43(21), 4200-4211. View Source
